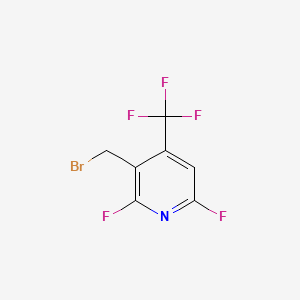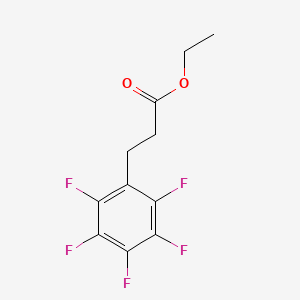
Ethyl 3-(pentafluorophenyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(pentafluorophenyl)propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound features a pentafluorophenyl group, which is a phenyl ring substituted with five fluorine atoms, making it highly electronegative and reactive .
Métodos De Preparación
Ethyl 3-(pentafluorophenyl)propanoate can be synthesized through various methods. One common approach involves the esterification of 3-(pentafluorophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid . The reaction typically proceeds under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial production methods may involve more efficient catalytic processes and continuous flow reactors to enhance yield and purity while reducing production costs .
Análisis De Reacciones Químicas
Ethyl 3-(pentafluorophenyl)propanoate undergoes several types of chemical reactions, including:
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 3-(pentafluorophenyl)propanoate has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways involving esterases.
Mecanismo De Acción
The mechanism of action of ethyl 3-(pentafluorophenyl)propanoate involves its interaction with various molecular targets. In biological systems, esterases can hydrolyze the ester bond, releasing the active 3-(pentafluorophenyl)propanoic acid, which can then interact with specific enzymes or receptors . The pentafluorophenyl group enhances the compound’s reactivity and binding affinity due to its strong electron-withdrawing effects .
Comparación Con Compuestos Similares
Ethyl 3-(pentafluorophenyl)propanoate can be compared with other similar esters, such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Ethyl propanoate: Another ester used in flavorings and fragrances.
Ethyl 3-(furan-2-yl)propanoate: An ester with a furan ring, used as a flavoring agent.
The uniqueness of this compound lies in its pentafluorophenyl group, which imparts distinct chemical and physical properties, making it valuable in specialized applications .
Propiedades
Número CAS |
2828-18-4 |
|---|---|
Fórmula molecular |
C11H9F5O2 |
Peso molecular |
268.18 g/mol |
Nombre IUPAC |
ethyl 3-(2,3,4,5,6-pentafluorophenyl)propanoate |
InChI |
InChI=1S/C11H9F5O2/c1-2-18-6(17)4-3-5-7(12)9(14)11(16)10(15)8(5)13/h2-4H2,1H3 |
Clave InChI |
FNHOVPODTZQKDZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCC1=C(C(=C(C(=C1F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


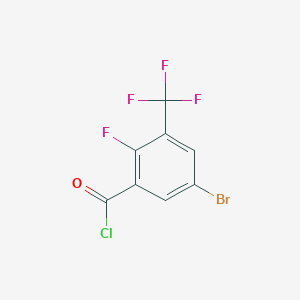
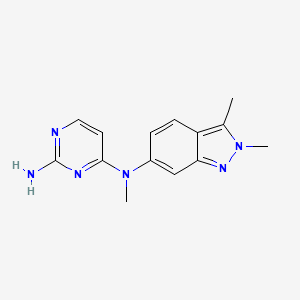
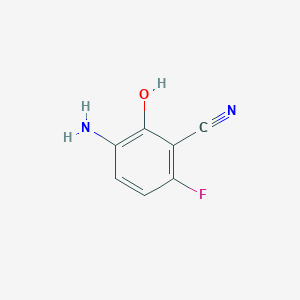
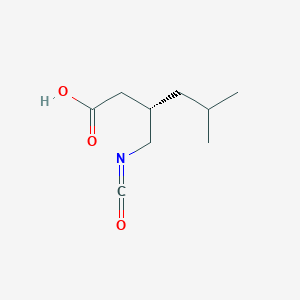
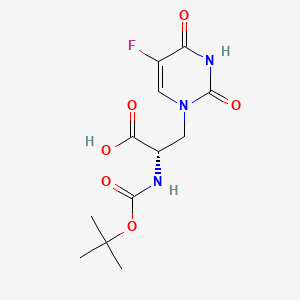
![(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B15292484.png)
![4-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B15292489.png)
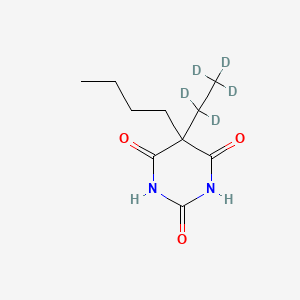
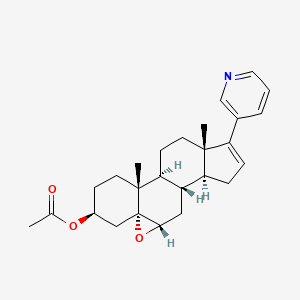
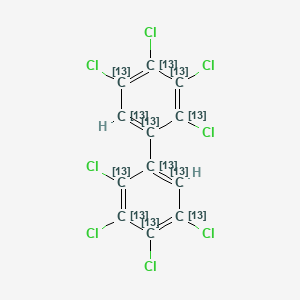
![Spiro[indene-1,4'-piperidine]-3-carboxylic acid hydrochloride](/img/structure/B15292509.png)

![(Z)-N'-hydroxy-2-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)acetimidamide](/img/structure/B15292524.png)
